molecular formula C14H13ClN2O2S B3018613 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5,6-dimethylpyrimidin-4(3H)-one CAS No. 874800-36-9

2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5,6-dimethylpyrimidin-4(3H)-one

Cat. No.: B3018613
CAS No.: 874800-36-9
M. Wt: 308.78
InChI Key: AWYOWAPGZIJCKZ-UHFFFAOYSA-N
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Description

2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5,6-dimethylpyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a chlorophenyl group, a thioether linkage, and a pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5,6-dimethylpyrimidin-4(3H)-one typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to a cyclization reaction with thiourea to yield the desired pyrimidinone compound . The reaction conditions often include the use of ethanol as a solvent and heating under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5,6-dimethylpyrimidin-4(3H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thioether linkage and chlorophenyl group are particularly noteworthy, as they contribute to its versatility in chemical synthesis and potential therapeutic applications .

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4,5-dimethyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2S/c1-8-9(2)16-14(17-13(8)19)20-7-12(18)10-3-5-11(15)6-4-10/h3-6H,7H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYOWAPGZIJCKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)SCC(=O)C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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